3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that features a benzodioxole moiety fused with a dihydroisoquinolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with isoquinoline precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted benzodioxole and isoquinoline derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)ethanol
- N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine
- 5-[(1S,3aR,4S,6aR)-4-(2H-1,3-benzodioxol-5-yl)-hexahydrofuro[3,4-c]furan-1-yl]-2H-1,3-benzodioxole
Uniqueness
Compared to similar compounds, 3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one stands out due to its unique combination of the benzodioxole and dihydroisoquinolinone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
110773-45-0 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C17H15NO3/c1-18-14(8-11-4-2-3-5-13(11)17(18)19)12-6-7-15-16(9-12)21-10-20-15/h2-7,9,14H,8,10H2,1H3 |
InChI Key |
DGYIHCWNQKDYIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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